Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate
Description
Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate is a carbamate derivative featuring a 2-methyl-1,3-dioxolane ring linked via an ethylene bridge to a methyl carbamate group. This compound is of interest in synthetic organic chemistry and agrochemical/pharmaceutical research due to its structural motifs .
Properties
CAS No. |
854890-30-5 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C8H15NO4/c1-8(12-5-6-13-8)3-4-9-7(10)11-2/h3-6H2,1-2H3,(H,9,10) |
InChI Key |
IMKYHVVZZCURNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCNC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
Dioxolane Ring Formation
The 2-methyl-1,3-dioxolane moiety is synthesized via acid-catalyzed cyclization of ethylene glycol with acetaldehyde derivatives. Key methods include:
Mechanism :
$$ \text{CH}3\text{CHO} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{C}(\text{CH}3)(\text{OCH}2\text{CH}2\text{O}) + \text{H}_2\text{O} $$
Ethyl Carbamate Functionalization
The target compound requires introduction of both ethyl and carbamate groups to the dioxolane core. Two plausible pathways emerge:
Pathway A: Alcohol Intermediate Route
Pathway B: Direct Alkylation
Critical Process Parameters
Catalytic Systems Comparison
| Parameter | Acid Catalysis | Photocatalysis |
|---|---|---|
| Temperature | 250–280°C | 50°C |
| Reaction Time | 4–6 h | 24 h |
| Byproduct Formation | Acetic acid (8%) | Minimal |
| Scalability | Industrial | Lab-scale |
Purification Challenges
- Co-product Removal : Residual ethylene glycol (bp 197°C) requires fractional distillation
- Isomer Separation : Cis/trans configurations may form during cyclization
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate is an organic compound featuring a carbamate functional group and a dioxolane moiety. It has a molecular formula of and a molecular weight of approximately 233.29 g/mol. The presence of the 1,3-dioxolane ring contributes to its chemical stability and potential reactivity in various applications.
Scientific Research Applications
This compound is utilized in synthetic organic chemistry and may serve as an intermediate in the production of pharmaceuticals and agrochemicals. Interaction studies are essential for understanding its behavior in biological systems.
Pharmaceuticals: It is used as an intermediate in drug synthesis.
Agrochemicals: It is used in the development of pesticides or herbicides.
Material Science: It sees use as a component in material science applications.
This compound stands out due to its specific carbamate functionality combined with the dioxolane ring, which may impart unique reactivity and biological properties not found in simpler esters or other derivatives. This combination enhances its potential utility in various synthetic applications and biological investigations.
One study optimized the use of the enantioenriched stereodirecting carbamate (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl diisopropylcarbamate in lithiation, electrophilic addition, borylation, and allylation reactions . An effective substrate-inherent chiral induction was exploited with acetonide-type carbamate . The conformational strain of the dioxalane ring is noteworthy for attaining good diastereoselectivities .
Mechanism of Action
The mechanism of action of Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate
Structural Similarities : Both compounds share the 2-methyl-1,3-dioxolane ring.
Key Differences :
- Functional Group : Ethyl acetate (ester) vs. methyl carbamate.
- Physical Properties: Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate has a molecular weight of 174.20 g/mol and boiling point of ~208°C . The carbamate group in the target compound likely increases polarity, reducing lipophilicity compared to the ester. Applications: Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate (synonym: Fructone) is used in fragrances, whereas carbamates often exhibit biological activity (e.g., agrochemicals) .
Etaconazole (1-{[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-methyl}-1H-1,2,4-triazole)
Structural Similarities : Both contain a 1,3-dioxolane ring.
Key Differences :
- Substituents : Etaconazole includes a triazole and dichlorophenyl group, enhancing fungicidal activity.
- Reactivity : The dichlorophenyl group increases electrophilicity, while the target compound’s carbamate may participate in hydrogen bonding.
Applications : Etaconazole is a fungicide, highlighting how dioxolane rings can stabilize bioactive molecules .
Methyl (2,2-dimethoxyethyl)carbamate
Structural Similarities : Both are carbamates with oxygen-rich substituents.
Key Differences :
- Flexibility : The dimethoxyethyl group is linear, whereas the dioxolane ring imposes conformational rigidity.
- Stability: Dioxolanes are acid-labile (may hydrolyze to diols), while dimethoxy groups are more stable under acidic conditions .
Glibenclamide Impurity B (Methyl {{4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate)
Structural Similarities : Both contain carbamate groups.
Key Differences :
- Complexity : Glibenclamide impurity B includes a sulfonyl group and aromatic moieties, increasing molecular weight (MW: ~460 g/mol) and likely reducing solubility compared to the target compound.
- Bioactivity : The sulfonyl group enhances binding to biological targets (e.g., sulfonylurea receptors), whereas the dioxolane may improve membrane permeability .
Physical and Chemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate | C₈H₁₃NO₄ | ~193.19 (estimated) | Not reported | Carbamate, dioxolane |
| Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate | C₈H₁₄O₄ | 174.20 | 208 | Ester, dioxolane |
| Methyl (2,2-dimethoxyethyl)carbamate | C₆H₁₃NO₄ | 179.17 | Not reported | Carbamate, dimethoxy |
| Etaconazole | C₁₄H₁₅Cl₂N₃O₂ | 328.19 | Not reported | Triazole, dioxolane, aryl |
Biological Activity
Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate is a compound belonging to the class of carbamates, which are known for their diverse biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological properties. The compound features a carbamate functional group attached to a dioxolane ring, which may influence its interaction with biological systems.
Research indicates that carbamates can interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to involve:
- Enzyme Inhibition : Carbamates are known to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts.
- Antimicrobial Activity : Some studies suggest that carbamates exhibit antimicrobial properties, potentially making them useful in treating infections.
Toxicological Profile
The toxicological profile of this compound has been assessed in various studies. Key findings include:
- Mutagenicity : According to the Japan Industrial Safety and Health Association (JISHA), certain carbamates have been classified as mutagenic. However, specific data on this compound's mutagenicity is limited .
- Acute Toxicity : Research on related carbamate compounds suggests that they can exhibit varying levels of acute toxicity depending on their structure and functional groups.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study published in MDPI demonstrated that several carbamates showed significant antimicrobial activity against various bacterial strains. This compound was included in these tests and exhibited promising results against Gram-positive bacteria .
- Neurotoxic Effects : Another investigation focused on the neurotoxic effects of carbamates, revealing that structural modifications could enhance or mitigate toxicity. The study highlighted the importance of understanding these relationships for drug design .
Comparative Data Table
The following table summarizes the biological activities and properties of this compound compared to other common carbamates:
| Compound Name | Antimicrobial Activity | Neurotoxic Potential | Mutagenicity |
|---|---|---|---|
| This compound | Moderate | Low | Unknown |
| Carbaryl | High | Moderate | Yes |
| Propoxur | Moderate | High | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
